

physicochemical properties of 5,6-Dichloropyridazin-3(2H)-one

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Compound of Interest

Compound Name: 5,6-Dichloropyridazin-3(2H)-one

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An In-depth Technical Guide to the Physicochemical Properties of **5,6-Dichloropyridazin-3(2H)-one**

Executive Summary

5,6-Dichloropyridazin-3(2H)-one is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyridazine core, functionalized with reactive chlorine atoms and a lactam moiety, makes it a versatile scaffold for the synthesis of novel derivatives with potential biological activity. This guide provides a comprehensive overview of its known physicochemical properties, drawing from available database information and analogous structures. It further outlines detailed experimental protocols for the full characterization of the molecule, ensuring researchers and drug development professionals have a robust framework for its evaluation and application. The narrative emphasizes the causality behind experimental choices and establishes a self-validating system for data acquisition and interpretation.

Introduction: The Versatility of the Pyridazine Scaffold

The pyridazine ring system is a "privileged scaffold" in drug design, appearing in numerous natural and synthetic compounds with diverse biological activities.^[1] Derivatives of pyridazine are noted for their wide-ranging biological effects.^[2] The subject of this guide, **5,6-Dichloropyridazin-3(2H)-one**, represents a key synthetic intermediate. The two chlorine

atoms on the pyridazine ring are susceptible to nucleophilic substitution, providing convenient handles for molecular elaboration and the generation of compound libraries for drug discovery screening.^{[2][3]} Understanding its core physicochemical properties is the foundational first step for any researcher aiming to leverage this molecule in synthetic campaigns or biological assays.

Chemical Identity and Structure

A precise understanding of a molecule's identity is paramount before undertaking any experimental work.

- IUPAC Name: 5,6-dichloro-2H-pyridazin-3-one^[4]
- Alternate IUPAC Name: 3,4-dichloro-1H-pyridazin-6-one^[4]
- CAS Number: 17285-36-8^[4]
- Molecular Formula: C₄H₂Cl₂N₂O^[4]
- Synonyms: **5,6-Dichloropyridazin-3(2H)-one**, 5,6-dichloro-2H-pyridazin-3-one^[4]

The structure consists of a dihydropyridazinone ring, which is a six-membered heterocyclic ring containing two adjacent nitrogen atoms, with a ketone group. It is substituted with two chlorine atoms at the 5 and 6 positions. The presence of the N-H bond and the carbonyl group allows for tautomerism, though it predominantly exists in the lactam form shown.

Core Physicochemical Properties

The physicochemical profile of a compound dictates its behavior in both chemical reactions and biological systems, influencing everything from solubility and reactivity to absorption and metabolism.

Data Summary Table

Property	Value / Description	Source
Molecular Weight	164.97 g/mol	[4] [5]
Appearance	Expected to be a white to yellow or brown crystalline powder, based on analogous structures.	[6]
Melting Point	Data not available. The related isomer, 4,5-Dichloropyridazin-3(2H)-one, melts at 200-206°C. [5] [6]	N/A
Solubility	Quantitative data not available. Expected to have low solubility in non-polar organic solvents and moderate solubility in polar aprotic solvents like DMSO and DMF.	N/A
Lipophilicity (XLogP3)	1.2	[4]
pKa	Data not available. The N-H proton is weakly acidic due to the adjacent carbonyl group.	N/A

Spectroscopic and Analytical Profile

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. While specific spectral data for this compound is not widely published, the expected characteristics can be predicted. A general workflow for acquiring this data is presented in the experimental section.

Expected Spectroscopic Features:

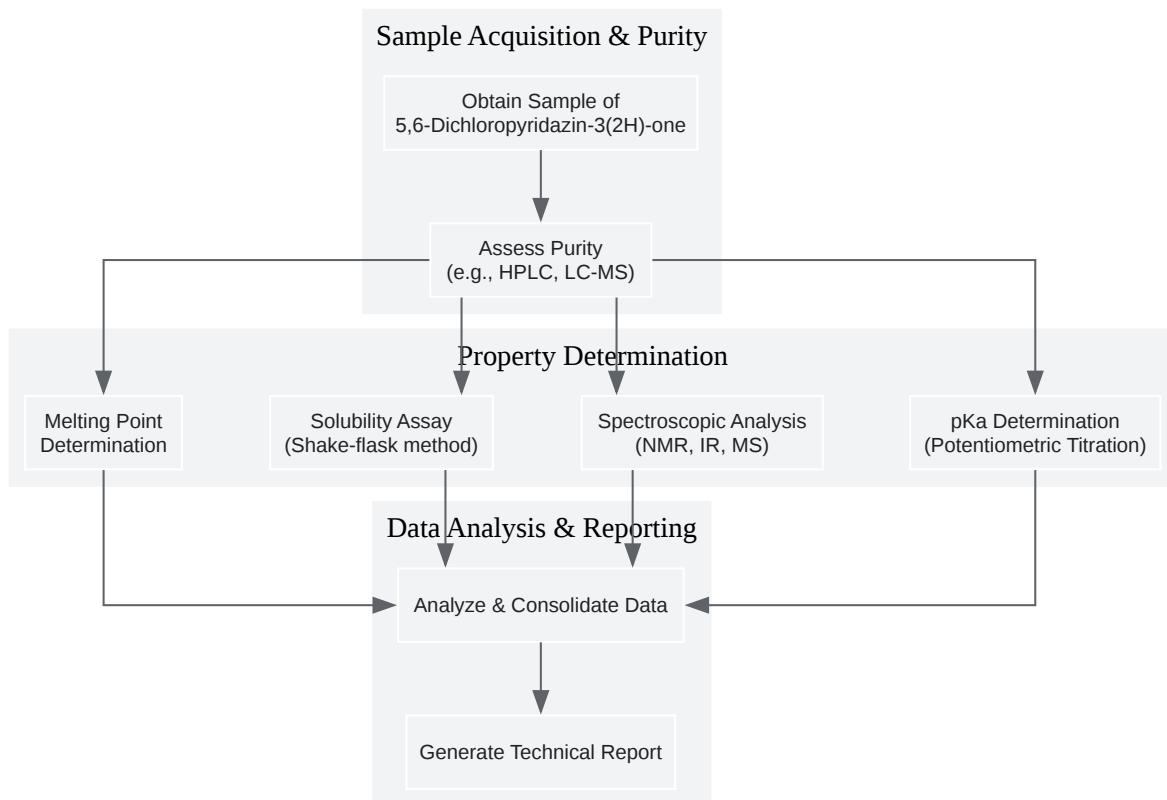
- ¹H NMR (Proton NMR): In a solvent like DMSO-d₆, one would expect to observe a singlet for the proton on the pyridazine ring (C4-H) and a broader singlet for the amide proton (N2-H), which may exchange with D₂O.

- ^{13}C NMR (Carbon NMR): Four distinct signals are predicted: one for the carbonyl carbon (C3), and three for the carbons of the heterocyclic ring (C4, C5, C6). The carbons bonded to chlorine (C5, C6) would appear downfield.
- Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch (typically $\sim 1650\text{-}1700\text{ cm}^{-1}$) for the amide carbonyl, an N-H stretch ($\sim 3200\text{-}3400\text{ cm}^{-1}$), and C-Cl stretches in the fingerprint region ($\sim 600\text{-}800\text{ cm}^{-1}$).
- Mass Spectrometry (MS): The mass spectrum should show a molecular ion (M^+) peak. A characteristic isotopic pattern for two chlorine atoms (an M, M+2, and M+4 pattern with an approximate ratio of 9:6:1) would be a definitive indicator of the compound's identity.

Experimental Protocols for Full Characterization

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems for determining the key physicochemical properties.

Workflow for Physicochemical Characterization



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Caption: General workflow for the comprehensive physicochemical characterization.

Protocol: Melting Point Determination

Causality: The melting point is a crucial indicator of purity. A sharp melting range suggests a pure compound, while a broad range indicates the presence of impurities.

- Sample Preparation: Place a small amount (1-2 mg) of the dry, crystalline compound into a capillary tube, sealed at one end.
- Apparatus: Insert the capillary tube into a calibrated melting point apparatus.

- Measurement: Heat the sample at a ramp rate of 1-2°C per minute near the expected melting point.
- Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
- Validation: Repeat the measurement two more times and calculate the average.

Protocol: Solubility Determination (Shake-Flask Method)

Causality: Solubility data is critical for designing reaction conditions, formulation for biological assays, and predicting bioavailability.

- System Preparation: Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
- Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
- Separation: Allow the suspension to settle. Centrifuge the sample to separate the undissolved solid from the saturated solution.
- Quantification: Carefully extract an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectroscopy with a pre-determined calibration curve.^{[7][8]}
- Reporting: Express solubility in units such as mg/mL or mol/L.

Protocol: Spectroscopic Analysis

Causality: Unambiguous structural confirmation is the cornerstone of chemical research. Each technique provides complementary information about the molecular framework.

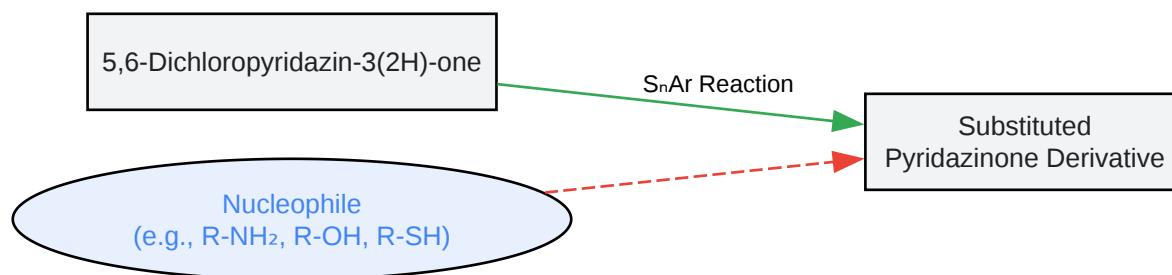
- ^1H and ^{13}C NMR: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

- FT-IR: Prepare a sample as a KBr pellet or a thin film on a salt plate. Acquire the spectrum using an FT-IR spectrometer, collecting at least 16 scans for a good signal-to-noise ratio.
- Mass Spectrometry: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile). Analyze using an MS technique such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern.^[7]

Reactivity and Applications in Drug Discovery

The synthetic utility of **5,6-Dichloropyridazin-3(2H)-one** is primarily derived from the reactivity of its two chlorine substituents. As electron-withdrawing groups on an electron-deficient pyridazine ring, they are activated towards nucleophilic aromatic substitution (S_NAr). This allows for the strategic introduction of various functional groups.

Nucleophilic Aromatic Substitution (S_NAr) Pathway



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Caption: Key reaction pathway for derivatization of the scaffold.

This reactivity is a cornerstone of its application in drug discovery. By reacting **5,6-Dichloropyridazin-3(2H)-one** with a diverse range of amines, alcohols, or thiols, chemists can rapidly generate libraries of novel compounds.^{[2][3]} This strategy is a common and effective approach in modern medicinal chemistry to explore the structure-activity relationship (SAR) of a new chemical series and identify lead compounds for development.^{[9][10][11]} The resulting substituted pyridazinones can be screened for activity against a wide array of biological targets.

Conclusion

5,6-Dichloropyridazin-3(2H)-one is a valuable chemical entity characterized by a stable heterocyclic core and reactive chlorine substituents. While a complete, publicly available dataset of its physicochemical properties is sparse, this guide has synthesized the known information and, critically, provided a comprehensive set of authoritative protocols for its full experimental determination. By following the outlined methodologies for characterization and leveraging its inherent reactivity, researchers in drug discovery and materials science can effectively utilize this compound as a foundational building block for the development of novel and functional molecules.

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